Acet-D3-anilide
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Overview
Description
Acet-D3-anilide is a deuterated analog of acetanilide, a compound known for its analgesic and antipyretic properties. The deuterium substitution in this compound makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acet-D3-anilide can be synthesized by the acetylation of aniline using deuterated acetic anhydride. The reaction involves mixing aniline with deuterated acetic anhydride in the presence of a catalyst such as zinc dust. The mixture is then refluxed under anhydrous conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Acet-D3-anilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Acet-D3-anilide is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: It serves as a tracer in metabolic studies due to its deuterium content.
Medicine: Research on its pharmacokinetics and metabolism helps in understanding drug interactions and metabolic pathways.
Industry: It is used in the synthesis of other deuterated compounds and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of Acet-D3-anilide involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, making it useful in studying enzyme kinetics and metabolic pathways. The compound can inhibit certain enzymes, thereby affecting biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The non-deuterated analog, known for its analgesic properties but with higher toxicity.
Acetaminophen: A widely used analgesic and antipyretic, structurally similar but with different pharmacological properties.
Phenacetin: Another analgesic compound, less commonly used due to its potential carcinogenicity
Uniqueness
Acet-D3-anilide is unique due to its deuterium content, which provides stability and allows for detailed mechanistic studies. Its use in research helps in understanding the effects of isotopic substitution on chemical and biological processes .
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
138.18 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-phenylacetamide |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i1D3 |
InChI Key |
FZERHIULMFGESH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.